
CID 16218260
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) . This compound is a coordination complex that features a ruthenium center bound to a pentamethylcyclopentadienyl ligand and two triphenylphosphine ligands. It is commonly used in various chemical reactions and has significant applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) typically involves the reaction of ruthenium trichloride with pentamethylcyclopentadiene and triphenylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The reagents used are often of high purity, and the reaction is monitored using various analytical techniques to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium (III) complexes, while substitution reactions can produce a variety of new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.
Wirkmechanismus
The mechanism by which Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) exerts its effects involves the coordination of the ruthenium center with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium center, while the triphenylphosphine ligands facilitate interactions with other molecules. This allows the compound to act as an effective catalyst in various chemical reactions by lowering the activation energy and increasing reaction rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) include:
- Allylruthenium (II) tricarbonyl bromide
- Hexacarbonyldi (chloro)dichlorodiruthenium (II)
Uniqueness
What sets Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) apart from these similar compounds is its unique combination of ligands, which provides distinct catalytic properties and stability. The pentamethylcyclopentadienyl ligand offers steric protection to the ruthenium center, while the triphenylphosphine ligands enhance its reactivity and selectivity in various chemical reactions .
Eigenschaften
Molekularformel |
C46H45ClP2Ru |
|---|---|
Molekulargewicht |
796.3 g/mol |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
KLXKSZDVKAWYRT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C([C](C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


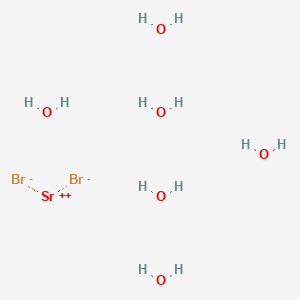

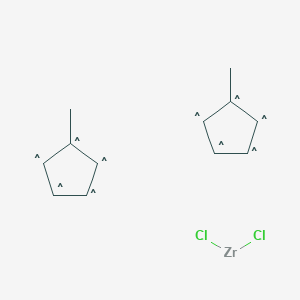
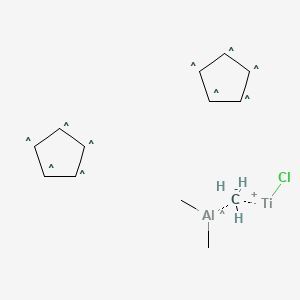
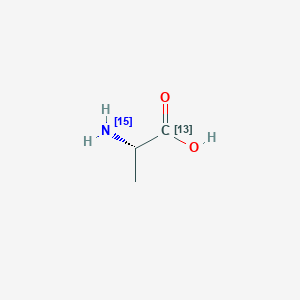


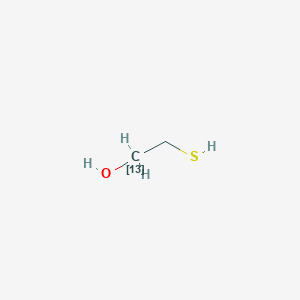
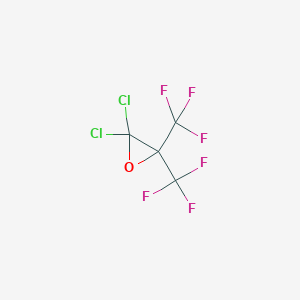




![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)
